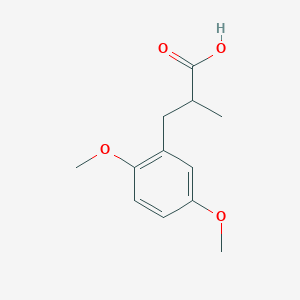

3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid

Description

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

InChI Key |

HZJIVKCFJMZADC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common method involves the reaction of ethyl 3-(2,5-dimethoxyphenyl)propionate with aqueous sodium hydroxide and methanol under reflux conditions for 12 hours. The reaction mixture is then acidified with hydrochloric acid and extracted with chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its potential role as a plant metabolite and its interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Position : The 2,5-dimethoxy substitution in the target compound promotes planarity between the aromatic ring and methoxy groups (dihedral angles <5.3°), unlike 3,5-dimethoxy analogs, which likely exhibit different steric and electronic profiles .

Crystallographic and Conformational Differences

- Target Compound: Limited crystallographic data are available for the methylated derivative. However, its non-methylated analog (3-(2,5-dimethoxy-phenyl)propionic acid) crystallizes in a monoclinic system (space group C2/c) with a fully extended propionic acid chain (C–C–C–C torsion angle: -172.25°) and O–H···O hydrogen-bonded dimers .

- 3-Phenylpropionic Acid Analogs: Non-methylated analogs (e.g., 3-phenylpropionic acid) exhibit multiple conformations, whereas the 2,5-dimethoxy derivative adopts a single conformation due to intramolecular stabilization . The methyl group in the target compound may further restrict conformational flexibility.

Physicochemical Properties

- Solubility: The 2,5-dimethoxy substitution enhances solubility in polar aprotic solvents compared to non-methoxy analogs (e.g., 3-(2-methyl-phenyl)propionic acid) .

- Melting Point: The target compound’s methyl group may raise the melting point relative to non-methylated analogs (e.g., 66–67°C for 3-(2,5-dimethoxy-phenyl)propionic acid vs. 85–89°C for 3-(2-methoxy-phenyl)propionic acid) .

Biological Activity

3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid, also known as a monocarboxylic acid, has garnered attention in recent years due to its potential biological activities. This compound features a unique structural configuration that includes a propionic acid moiety linked to a phenyl ring with methoxy substituents at the 2 and 5 positions. Its molecular formula is , with a molecular weight of approximately 224.25 g/mol.

The presence of methoxy groups in the structure is significant as they can participate in hydrogen bonding and influence the compound's biological activity. The acidic nature of 3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid allows it to act as a Bronsted acid, facilitating proton donation to various molecular targets. This mechanism is crucial for its interaction with proteins and enzymes, which may lead to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid, it is helpful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Phenylpropionic Acid | Simple phenyl substitution | Lacks methoxy groups; serves as a basic analog |

| 3-(3-Methoxyphenyl)propionic Acid | Methoxy substitution at the 3-position | Different substitution pattern affects reactivity |

| 3-(4-Methoxyphenyl)propionic Acid | Methoxy substitution at the 4-position | Variations in biological activity due to positional differences |

| 3-(2-Methylphenyl)propionic Acid | Methyl substitution instead of methoxy | Alters hydrophobic properties and potential interactions |

The unique combination of methoxy groups at specific positions on the phenyl ring distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.

Case Studies and Research Findings

While direct studies on 3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid are still emerging, related research provides insights into its potential applications:

- Antioxidant Studies : In vitro assays have demonstrated that compounds with similar structures can reduce reactive oxygen species (ROS) levels, indicating potential for use in oxidative stress-related conditions .

- Anticancer Research : Molecular docking studies suggest that this compound could interact effectively with targets involved in cancer pathways. For instance, derivatives have shown promising results against various cancer cell lines, indicating that structural modifications can enhance biological activity .

- Neuroprotective Effects : Some studies have indicated that compounds with similar structural motifs may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), thus suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of unsaturated precursors (e.g., using palladium on charcoal under H₂) or through coupling reactions. For example, peptide coupling reagents like HATU or DIPEA in tetrahydrofuran (THF) have been used for analogous phenylpropionic acid derivatives to ensure efficient amide bond formation . Optimization involves adjusting catalyst loading, temperature, and solvent polarity to maximize yield and minimize side products.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the phenyl ring and the methyl-propionic acid moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities . For purity assessment, HPLC with UV detection (e.g., using Chiralpak® columns) is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Methodological Answer : CYP26A1 inhibition assays in microsomal preparations (e.g., MCF-7 cell lines) are relevant for studying retinoid metabolism modulation. IC₅₀ values can be determined using fluorometric or colorimetric substrates, with liarozole as a positive control . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) help characterize inhibition mechanisms.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from isomeric impurities or solvent artifacts. Strategies include:

- Comparative analysis with authentic standards (e.g., commercially available 3-(3,5-Dimethoxy-phenyl)-propionic acid, CAS 717-94-2) .

- Computational validation using density functional theory (DFT) to predict NMR chemical shifts or IR spectra .

- Advanced separation techniques like chiral chromatography (e.g., Chiralpak® OD with MeOH-DMEA/CO₂) to isolate enantiomers .

Q. What strategies address stereochemical challenges in synthesizing chiral analogs?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can control stereochemistry. Post-synthesis, chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) effectively separates diastereomers, as demonstrated for related phenylacetamide derivatives .

Q. How can computational tools predict physicochemical properties or binding affinities of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins like CYP26A1. ADMET predictors (e.g., SwissADME) estimate solubility, logP, and metabolic stability. For electronic properties, DFT calculations (e.g., Gaussian software) analyze frontier molecular orbitals to guide structure-activity relationships (SAR) .

Q. What methodologies assess environmental stability or degradation pathways of this compound?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure mimic environmental conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while quantum mechanical calculations predict hydrolysis or oxidation sites. Comparative studies with perfluoroalkyl acids (e.g., ECHA guidelines) provide degradation benchmarks .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line specificity) or compound purity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.